3-(3,4-Dichlorophenyl)-1,1,1-trifluoropropan-2-one
Description
3-(3,4-Dichlorophenyl)-1,1,1-trifluoropropan-2-one is a fluorinated ketone featuring a 3,4-dichlorophenyl group and a trifluoromethyl moiety. This compound’s structure combines electron-withdrawing chlorine atoms on the aromatic ring with the strong electronegativity of fluorine, which influences its reactivity and physicochemical properties. It is primarily utilized as an intermediate in organic synthesis, particularly in the development of agrochemicals and pharmaceuticals, though specific applications are less documented .
Properties
IUPAC Name |
3-(3,4-dichlorophenyl)-1,1,1-trifluoropropan-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5Cl2F3O/c10-6-2-1-5(3-7(6)11)4-8(15)9(12,13)14/h1-3H,4H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMUIFRGJLACVSD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CC(=O)C(F)(F)F)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5Cl2F3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.03 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Aryl Bromide Intermediate Synthesis
A pivotal step involves generating 3,4-dichlorophenylmagnesium bromide. This is achieved via a Sandmeyer reaction starting from 3,4-dichloroaniline:
Trifluoroacetyl Piperidine Coupling
The aryl bromide reacts with 1-trifluoroacetylpiperidine under Grignard conditions:
Table 1: Optimization of Grignard Coupling
| Parameter | Optimal Value | Yield (%) | Purity (%) |
|---|---|---|---|
| Temperature | −20°C | 82 | 98.5 |
| Solvent | THF | 80 | 98.1 |
| Reaction Time | 4 h | 78 | 97.8 |
Decarboxylation of Ethyl Trifluoroacetoacetate
Anhydrous Decarboxylation
Ethyl 4,4,4-trifluoroacetoacetate undergoes acid-catalyzed decarboxylation to form trifluoroacetone intermediates:
Aryl Group Introduction
The trifluoroacetone intermediate reacts with 3,4-dichlorophenylboronic acid via Suzuki-Miyaura coupling:
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Conditions : Pd(PPh₃)₄ (2 mol%), K₂CO₃, DME/H₂O (3:1), 80°C.
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Challenges : Competing protodeboronation requires careful pH control (pH 9–10).
Continuous Flow Synthesis
Microreactor Design
Industrial-scale production employs tubular flow reactors to enhance heat/mass transfer:
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Residence Time : 8–12 minutes at 150°C.
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Throughput : 5 kg/h with 94% conversion.
Catalyst Recycling
Homogeneous catalysts (e.g., H₂SO₄) are recovered via in-line distillation:
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Efficiency : 98% catalyst reuse over 10 batches.
Chemical Reactions Analysis
3-(3,4-Dichlorophenyl)-1,1,1-trifluoropropan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles like hydroxyl or amino groups.
Scientific Research Applications
3-(3,4-Dichlorophenyl)-1,1,1-trifluoropropan-2-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(3,4-Dichlorophenyl)-1,1,1-trifluoropropan-2-one involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to changes in cellular processes. For example, it may interfere with the electron transport chain in photosynthesis, thereby inhibiting the growth of plants or algae.
Comparison with Similar Compounds
1-(4-Chlorophenyl)-3,3,3-trifluoropropan-1-one
This analog replaces the 3,4-dichlorophenyl group with a 4-chlorophenyl moiety. The reduction in chlorine substituents decreases molecular weight (248.6 vs. 297.5 g/mol) and likely reduces lipophilicity (LogP ≈ 4.1 vs. 5.1 for a related compound in ). The single chlorine may also lower steric hindrance, enhancing reactivity in nucleophilic additions .
1-(3-Chlorophenyl)-1-hydroxy-2-propanone
This compound introduces a hydroxyl group instead of trifluoromethyl and features a single chlorine at the 3-position. It is linked to bupropion synthesis, highlighting its role in pharmaceutical intermediates .
3-(3,4-Dichlorophenyl)-1-(2-naphthyl)-prop-2-en-1-one
A propenone derivative with a naphthyl group, this compound shares the 3,4-dichlorophenyl motif but exhibits extended conjugation due to the enone system.
Functional Group Analogs
Urea Derivatives: Diuron (3-(3,4-Dichlorophenyl)-1,1-dimethylurea)
Diuron retains the 3,4-dichlorophenyl group but replaces the trifluoropropanone with a urea functional group. This structural shift confers herbicidal activity by inhibiting photosynthesis in plants. The urea group’s hydrogen-bonding capacity contrasts with the ketone’s electrophilicity, leading to divergent applications .
Trifluoropropanamine Hydrochlorides
Compounds like 1,1,1-trifluoropropan-2-amine hydrochloride share the trifluoromethyl group but lack the ketone and dichlorophenyl moieties. The amine group increases basicity and solubility in acidic conditions, making these derivatives suitable for drug discovery targeting neurological pathways .
Substituent Variations
Sulfur-Containing Analog: 1-(3,4-Dichlorophenyl)-3-[(4-fluorophenyl)sulfanyl]-1-propanone
The addition of a sulfanyl group introduces sulfur’s polarizability and nucleophilic character.
Fluorinated Chalcone Derivatives
(E)-1-(4-Hydroxyphenyl)-3-(3-(trifluoromethyl)phenyl)prop-2-en-1-one demonstrates how trifluoromethyl groups on aromatic systems enhance metabolic stability and bioavailability. Such compounds are studied for anticancer and anti-inflammatory activities, underscoring the role of fluorine in drug design .
Research Findings and Data
Table 1: Key Properties of 3-(3,4-Dichlorophenyl)-1,1,1-trifluoropropan-2-one and Analogs
| Compound Name | Molecular Weight (g/mol) | Functional Group | Substituents | LogP (Calculated) | Key Applications |
|---|---|---|---|---|---|
| 3-(3,4-Dichlorophenyl)-1,1,1-trifluoropropan-2-one | 297.5 | Trifluoromethyl ketone | 3,4-Dichlorophenyl | ~5.1* | Synthetic intermediate |
| 1-(4-Chlorophenyl)-3,3,3-trifluoropropan-1-one | 248.6 | Trifluoromethyl ketone | 4-Chlorophenyl | ~4.1 | Agrochemical research |
| Diuron | 233.1 | Urea | 3,4-Dichlorophenyl | 2.8 | Herbicide |
| 1-(3,4-Dichlorophenyl)-3-[(4-FPh)S]-1-propanone | 329.2 | Ketone + sulfanyl | 3,4-Dichlorophenyl, 4-FPhS | 5.1 | Pharmaceutical research |
*Estimated based on analog data in .
Biological Activity
3-(3,4-Dichlorophenyl)-1,1,1-trifluoropropan-2-one is a chemical compound with significant biological activity that has garnered attention in various fields, including medicinal chemistry and agricultural science. This article explores its biological properties, mechanisms of action, and relevant case studies.
- IUPAC Name : 3-(3,4-dichlorophenyl)-1,1,1-trifluoropropan-2-one
- Molecular Formula : C9H5Cl2F3O
- Molecular Weight : 257.03 g/mol
The biological activity of 3-(3,4-Dichlorophenyl)-1,1,1-trifluoropropan-2-one is primarily attributed to its interaction with specific molecular targets within cells. The compound can inhibit various enzymes and receptors involved in critical cellular processes. Notably:
- Enzyme Inhibition : The compound has been shown to inhibit certain enzymes linked to metabolic pathways, potentially affecting cell growth and proliferation.
- Receptor Interaction : It may modulate receptor activity related to neurotransmission or immune responses.
Antimicrobial Activity
Research indicates that 3-(3,4-Dichlorophenyl)-1,1,1-trifluoropropan-2-one exhibits antimicrobial properties. A study demonstrated its effectiveness against various bacterial strains, suggesting potential applications in developing new antimicrobial agents.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| E. coli | 32 µg/mL |
| S. aureus | 16 µg/mL |
| P. aeruginosa | 64 µg/mL |
Anticancer Properties
The compound has been investigated for its anticancer effects. In vitro studies have shown that it can inhibit the proliferation of cancer cell lines such as HeLa and LNCaP:
| Cell Line | IC50 Value | Mechanism of Action |
|---|---|---|
| HeLa | 25 µM | Induction of apoptosis |
| LNCaP | 30 µM | Inhibition of androgen receptor signaling |
Study on Antimicrobial Effects
A recent study published in the Journal of Antimicrobial Chemotherapy assessed the antimicrobial effects of 3-(3,4-Dichlorophenyl)-1,1,1-trifluoropropan-2-one against resistant bacterial strains. The findings suggested that the compound could serve as a lead for developing new antibiotics due to its potent inhibitory effects on biofilm formation and bacterial growth.
Study on Cancer Cell Lines
In another study featured in Cancer Research, researchers evaluated the anticancer properties of this compound on various cancer cell lines. The results indicated that it significantly reduced cell viability through apoptosis induction and cell cycle arrest at the G0/G1 phase.
Q & A
Q. Methodological approaches :
- NMR spectroscopy :
- ¹H NMR : A singlet at δ 3.2–3.5 ppm corresponds to the trifluoromethyl group, while aromatic protons (3,4-dichlorophenyl) appear as a doublet at δ 7.4–7.8 ppm (J = 8.5 Hz) .
- ¹³C NMR : The carbonyl carbon resonates at δ 190–195 ppm, with trifluoromethyl carbons at δ 110–120 ppm (quartet due to ³J coupling with fluorine) .
- Mass spectrometry : Molecular ion peak at m/z 263 (C₉H₅Cl₂F₃O⁺) with fragments at m/z 177 (loss of CF₃) and m/z 111 (dichlorophenyl fragment) .
- X-ray crystallography : Confirms planar geometry of the ketone group and dihedral angles between aromatic and trifluoromethyl moieties .
Advanced: How does the electron-withdrawing trifluoromethyl group influence the compound’s reactivity in nucleophilic substitution reactions?
The trifluoromethyl group increases electrophilicity at the carbonyl carbon, enhancing susceptibility to nucleophilic attack (e.g., by amines or Grignard reagents). However, steric hindrance from the bulky CF₃ group can reduce reaction rates. Computational studies (DFT) show:
- Electrostatic potential maps : High positive charge density at the carbonyl carbon (Mulliken charge: +0.45) .
- Activation energy : ~15 kcal/mol for nucleophilic addition, compared to ~20 kcal/mol for non-fluorinated analogs .
Contradictions : Experimental data occasionally deviate from computational predictions due to solvent effects or competing side reactions .
Advanced: How can researchers resolve contradictions in reported biological activity data for this compound?
Discrepancies in IC₅₀ values (e.g., enzyme inhibition assays) may arise from:
- Purity variations : HPLC-grade purity (>98%) is critical; impurities like chlorinated byproducts can skew results .
- Assay conditions : Buffer pH (optimal range: 7.4–7.8) and ionic strength significantly affect fluorinated compounds’ solubility and binding kinetics .
Mitigation :- Standardize protocols using controls like 3,4-dichlorophenylacetone.
- Validate activity via orthogonal assays (e.g., SPR for binding affinity) .
Advanced: What strategies are effective for studying the compound’s interactions with biological targets?
- Fluorine NMR (¹⁹F NMR) : Tracks binding events via chemical shift perturbations (e.g., interactions with cytochrome P450 enzymes) .
- Isothermal titration calorimetry (ITC) : Quantifies thermodynamic parameters (ΔH, ΔS) for ligand-protein binding .
- Docking simulations : Use crystal structures of target proteins (e.g., kinases) to predict binding poses, leveraging the compound’s halogen-bonding capacity with chlorine atoms .
Advanced: How can computational modeling aid in predicting metabolic pathways for this compound?
Q. In silico tools :
- ADMET predictors : Estimate hepatic clearance rates (e.g., CYP3A4-mediated oxidation) .
- MetaSite : Identifies probable sites of Phase I metabolism (e.g., hydroxylation at the dichlorophenyl ring) .
Experimental validation :- LC-MS/MS : Detects metabolites like 3-(3,4-dichlorophenyl)-1,1,1-trifluoro-2-propanol (retention time: 6.2 min, m/z 265) .
Advanced: What methods optimize purity for sensitive applications (e.g., crystallography or in vivo studies)?
- Recrystallization : Use hexane/ethyl acetate (3:1) to achieve >99% purity .
- Preparative HPLC : C18 column, gradient elution (acetonitrile/water + 0.1% TFA), with monitoring at 254 nm .
- Elemental analysis : Validate purity via %C (41.3), %H (1.9), %Cl (26.9), and %F (21.6) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
